molecular formula C18H15N3O2S3 B2935819 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide CAS No. 941988-13-2

2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2935819
CAS No.: 941988-13-2
M. Wt: 401.52
InChI Key: DLGCYGDMGXMOMI-UHFFFAOYSA-N
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Description

This compound is a sulfur-rich heterocyclic acetamide derivative characterized by a [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl core substituted with a 7-methyl group and a 4-methoxyphenylsulfanylacetamide moiety. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions, cyclization, and alkylation, as inferred from analogous pathways described for structurally related compounds (e.g., S-alkylated triazoles and thiadiazoles) . Key structural features include:

  • Substituents: The 4-methoxyphenyl group enhances electron-donating properties, while the methyl group at position 7 may influence steric interactions.
  • Acetamide linker: Facilitates hydrogen bonding and modulates solubility .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S3/c1-10-19-16-14(25-10)8-7-13-17(16)26-18(20-13)21-15(22)9-24-12-5-3-11(23-2)4-6-12/h3-8H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGCYGDMGXMOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CSC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions. This reaction is critical for modulating electronic properties and bioactivity.

Reaction Type Conditions Products Key Observations
Sulfanyl → SulfoxideH₂O₂ (30%), CH₃COOH, 0–5°C, 2 h2-(4-Methoxyphenyl)sulfinylacetamide derivativeSelective oxidation without ring degradation
Sulfanyl → SulfonemCPBA (3 eq.), DCM, RT, 12 h2-(4-Methoxyphenyl)sulfonylacetamide derivativeComplete conversion confirmed by NMR/MS

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiazolo-benzothiazole ring, particularly at positions activated by electron-donating groups.

Nucleophilic Aromatic Substitution

  • Site : C-5 of the benzothiazole ring (activated by the methyl group at C-7).

  • Reagents : KNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).

  • Products : Nitro- or chloro-substituted derivatives, which serve as intermediates for further functionalization.

Buchwald–Hartwig Amination

  • Conditions : Pd(dba)₂, RuPhos ligand, Cs₂CO₃, toluene, 110°C.

  • Outcome : Introduction of aryl/alkylamine groups at the thiazole ring, enhancing solubility and target affinity .

Reduction Reactions

The acetamide carbonyl group can be reduced to a hydroxymethyl (-CH₂OH) or methylene (-CH₂-) group.

Reduction Target Reagents Products Applications
Acetamide (C=O)LiAlH₄, THF, reflux2-(4-Methoxyphenyl)sulfanyl-N-(thiazolo-benzothiazolyl)ethylaminePrecursor for prodrug development
Sulfone derivativeZn/HCl, ethanol, 60°CDesulfonated thiazole analogStructural simplification for SAR studies

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiazolo-benzothiazole core undergoes ring-opening reactions:

  • Base-Mediated Ring Opening :

    • Conditions : NaOH (10%), ethanol/H₂O (1:1), 80°C.

    • Product : Mercaptobenzothiazole intermediate, recyclable for synthesizing fused heterocycles.

  • Acid-Catalyzed Rearrangement :

    • Conditions : H₂SO₄, 100°C.

    • Product : Benzothiazine derivatives via Wagner-Meerwein shifts .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the aryl sulfanyl group:

Reaction Catalyst System Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl sulfanyl derivatives65–78%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted analogs72%

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) results in cleavage of the sulfanyl-acetamide bond, forming 4-methoxythiophenol and thiazolo-benzothiazole fragments.

  • Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (24 h, 37°C), making it suitable for oral drug formulations.

Key Mechanistic Insights

  • Sulfanyl Oxidation : Proceeds via a radical mechanism initiated by peroxide species, with stereoelectronic effects governing sulfoxide/sulfone selectivity .

  • Thiazole Reactivity : The methyl group at C-7 enhances electron density at C-5, facilitating electrophilic substitutions.

Scientific Research Applications

The applications of 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide are rooted in its unique chemical structure and reactivity. This compound, a thiazole derivative, exhibits diverse biological activities, rendering it useful in various scientific research applications.

Chemical Properties and Reactions

This compound can undergo several chemical reactions due to its structure:

  • Oxidation Oxidation reactions can modify the sulfanyl group into sulfoxide or sulfone derivatives.
  • Reduction Reduction reactions can target the thiazole ring or other functional groups present in the compound.
  • Substitution Both electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Potential Applications

Due to its structural features and reaction capabilities, this compound, as well as related thiazole derivatives, have potential applications in diverse fields:

  • Biological activities Thiazoles are known for diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.
    *It is also worth noting that triazoles, which share a similar structure, have been researched for various applications . For example, 5-(4-methylphenyl)-3-mercapto[1,2,4]triazole is being explored in docking analysis .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, affecting their function. The compound may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Heterocyclic Core Key Properties Biological Activity (Inferred)
2-(4-Methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide 7-methyl, 4-methoxyphenylsulfanyl [1,3]Thiazolo[5,4-e][1,3]benzothiazole High π-conjugation, moderate solubility due to methoxy group Potential antimicrobial/antitumor activity (based on sulfur heterocycles)
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide () 4-methylphenyl, benzodioxol Thiazolo[2,3-c][1,2,4]triazole Enhanced lipophilicity (benzodioxol), rigid planar structure Possible CNS activity (benzodioxol moiety)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide () 4-methoxybenzyl, CF₃ 1,3,4-Thiadiazole High electron-withdrawing (CF₃), hypervalent S···O interactions Antihypertensive/diuretic (thiadiazole analogs)
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide () Benzothiazole, phenyl, hydroxypropyl 1,2,4-Triazole Amphiphilic (hydroxypropyl), intramolecular hydrogen bonding Antimicrobial (benzothiazole derivatives)

Key Findings:

Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl) improve solubility and π-π stacking, whereas electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability .

Heterocyclic Systems :

  • Thiazolo-benzothiazole (query compound): Exhibits extended conjugation for photophysical applications.
  • Thiadiazoles (): Planar structures with hypervalent S···O/N interactions, critical for crystallinity and diuretic activity .
  • Triazoles (): Tautomerism (thione-thiol) affects redox properties and ligand-receptor interactions .

Benzothiazole-containing analogs () show antimicrobial activity, linked to membrane disruption via sulfur-rich motifs .

Synthesis Challenges :

  • The query compound’s fused thiazole system requires precise cyclization conditions, contrasting with simpler thiadiazole syntheses (e.g., ’s single-step alkylation) .

Limitations:

  • Direct bioactivity data for the query compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Crystallographic validation (e.g., via SHELX or hypervalent interaction analysis ) is needed to confirm tautomeric forms and packing modes.

Biological Activity

2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of thiazole derivatives, which are recognized for their potential in medicinal chemistry due to their antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H15N3O2S3
  • CAS Number : 941988-13-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring in the compound can interact with various enzymes and proteins, influencing their functions. Notably, it may inhibit bacterial enzymes leading to antibacterial effects or modulate inflammatory pathways resulting in anti-inflammatory effects.

Antibacterial Activity

Research indicates that compounds containing thiazole and benzothiazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against both drug-sensitive and drug-resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5–1 μM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

Thiazole derivatives have also been documented for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens through mechanisms similar to those observed in antibacterial activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane penetration and bioavailability .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have indicated that thiazole derivatives can reduce inflammation markers in vitro and in vivo .

Research Findings and Case Studies

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity of mercapto-1,2,4-triazoles against Bacillus amyloliquefaciens and S. aureus, suggesting similar potential for thiazole derivatives like the compound .
Yang & Bao (2020)Synthesized triazole derivatives with enhanced antimicrobial activities; compounds showed better bactericidal effects than traditional antibiotics .
Egile et al. (2020)Investigated a triazolopyridazine derivative with strong inhibitory effects on cancer cell lines; highlights the potential for developing anticancer agents from similar scaffolds .

Q & A

Q. Characterization :

  • Spectroscopy : IR for functional group analysis (e.g., C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR for regiochemical confirmation (e.g., sulfanyl proton shifts at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated for analogous benzothiazole derivatives in Acta Crystallographica .

Advanced Question: How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Answer:

  • DFT Calculations : Optimize the molecular geometry to identify reactive sites (e.g., electron-deficient thiazole rings) and predict intermolecular interactions (e.g., hydrogen bonding with biological targets) .
  • Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using software like AutoDock Vina. Compare binding affinities with known inhibitors to prioritize derivatives .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results and identify key residues for mutagenesis studies .

Basic Question: What biological assays are suitable for evaluating its antimicrobial potential?

Answer:

  • In Vitro Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values compared to standard drugs like ciprofloxacin .
  • Antifungal Assays : Use Candida albicans strains in agar diffusion or broth microdilution formats, with fluconazole as a control .
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity .

Advanced Question: How to resolve contradictions in reported biological activity data for similar compounds?

Answer:

  • Comparative Studies : Replicate assays under standardized conditions (e.g., CLSI guidelines) to minimize variability in inoculum size or growth media .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends across studies .
  • Meta-Analysis : Pool data from multiple sources (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem.) to identify consensus targets or mechanisms .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: What strategies optimize yield and purity during scale-up synthesis?

Answer:

  • Catalyst Screening : Compare DMAP, DIPEA, or DBU in solvent systems (THF vs. DCM) to maximize acylation efficiency .
  • Chromatography : Use gradient flash chromatography (hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) to isolate pure fractions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Basic Question: How to validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, then analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset temperature >200°C indicates suitability for high-temperature formulations) .

Advanced Question: What analytical techniques confirm regioselectivity in multi-step syntheses?

Answer:

  • NOESY NMR : Detect spatial proximity between protons (e.g., methoxy and thiazole groups) to confirm substitution patterns .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states to distinguish sulfanyl (–S–) from sulfonyl (–SO₂–) groups .

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